Boc-Asp(OAll)-OH

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Cyclic and branched peptide synthesis demands orthogonal side-chain deprotection stable to TFA/piperidine. Boc-Asp(OAll)-OH provides a solution with its Boc α-amine and allyl (OAll) β-carboxyl protection. Key benefits: - Allyl ester stable to TFA and piperidine, cleaved selectively by Pd⁰ catalysis. - Enables on-resin head-to-tail cyclization in Boc/Bzl SPPS (validated for viral epitope analogs). - Compatible with Fmoc/tBu SPPS for site-specific modifications. - Suitable for automated high-throughput synthesis. Supplied ≥98% HPLC, global shipping.

Molecular Formula C12H19NO6
Molecular Weight 273.28 g/mol
CAS No. 132286-77-2
Cat. No. B558370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Asp(OAll)-OH
CAS132286-77-2
SynonymsBoc-Asp(OAll)-OH; 132286-77-2; Boc-L-asparticacid4-allylester; AmbotzBAA1072; AC1Q1MRM; 72814_ALDRICH; SCHEMBL17148005; 72814_FLUKA; CTK8E6908; MolPort-003-938-765; C12H19N1O6; ZINC2564707; AKOS025294306; KB-48251; RT-011712; X5804; K-4150; N-(tert-Butoxycarbonyl)-L-asparticacid4-allylester
Molecular FormulaC12H19NO6
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)OCC=C)C(=O)O
InChIInChI=1S/C12H19NO6/c1-5-6-18-9(14)7-8(10(15)16)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16)/t8-/m0/s1
InChIKeyWZMNSEVEWIDHND-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Asp(OAll)-OH: Orthogonal Aspartic Acid Building Block


Boc-Asp(OAll)-OH is an orthogonally protected L-aspartic acid derivative used in solid-phase peptide synthesis (SPPS). It features tert-butyloxycarbonyl (Boc) protection at the α-amino group and an allyl ester (OAll) at the β-carboxyl side chain . This dual protection enables selective deprotection: the Boc group is removed under acidic conditions (e.g., TFA), while the OAll group is cleaved by Pd⁰-catalyzed deallylation under neutral or mildly basic conditions, remaining stable to both TFA and piperidine . The compound is a cornerstone for constructing cyclic peptides, branched peptides, and site-specifically modified analogs via orthogonal protection strategies [1].

Orthogonal Boc/OAll protection scheme for SPPS
Compatible with both Boc/Bzl and Fmoc/tBu strategies
On-resin side-chain modification via Pd⁰ cleavage

Why Boc-Asp(OAll)-OH Cannot Be Substituted


The unique orthogonal deprotection chemistry of Boc-Asp(OAll)-OH is essential for synthetic routes requiring acid-stable side-chain protection during iterative Boc-deprotection cycles. Substituting with Boc-Asp(OBzl)-OH, where the benzyl ester is cleaved by strong acid (HF) or hydrogenolysis, prevents selective side-chain deprotection in the presence of other acid-labile groups . Conversely, Fmoc-Asp(OtBu)-OH, which employs base-labile Fmoc and acid-labile tBu protection, is incompatible with Boc/Bzl SPPS workflows and cannot be used when the N-terminal Boc group must be retained while the side chain is deprotected [1]. The allyl ester's stability to TFA and piperidine, coupled with its mild Pd⁰-mediated cleavage, provides a distinct synthetic handle absent in these alternatives [2].

Key Attribute
Target: Boc-Asp(OAll)-OH
Boc-Asp(OBzl)-OH
Fmoc-Asp(OtBu)-OH
Side-chain stability to TFA (Boc removal)
Stable (orthogonal)
Labile (cleaved by HF)
Labile (cleaved by TFA)
Compatibility with Boc/Bzl SPPS
Yes
Limited (co-cleavage risk)
No (Fmoc chemistry)
Selective side-chain deprotection
Pd⁰-mediated, TFA/piperidine stable
Requires HF; co-cleavage possible
tBu removed by TFA during Boc deprotection

Boc-Asp(OAll)-OH Comparative Evidence


Orthogonal Stability: OAll vs. OBzl and OtBu

Boc-Asp(OAll)-OH provides true orthogonal protection because the OAll ester remains intact under the acidic conditions (TFA) used to remove the Boc group and the basic conditions (piperidine) used for Fmoc deprotection. In contrast, the OBzl ester of Boc-Asp(OBzl)-OH is also acid-labile and is cleaved concurrently with Boc during HF treatment, eliminating the possibility of selective side-chain manipulation . The OtBu ester of Fmoc-Asp(OtBu)-OH, while orthogonal to Fmoc, is acid-labile and would be removed during Boc deprotection, making it incompatible with Boc-based strategies [1].

Orthogonal stability
Class-level inference
OAll remains stable under TFA and piperidine; OBzl labile to HF; OtBu labile to TFA
Enables selective on-resin Asp side-chain manipulation
Orthogonality confirmed in standard deprotection protocols
Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Boc vs. Fmoc Strategy for Cyclic Peptides

In a comparative study of head-to-tail cyclic peptide synthesis, the Boc/Bzl/OAll protection scheme proved more promising than the Fmoc/tBu/OAll scheme. The Fmoc/tBu/OAll approach was practicable but inefficient upon scale-up, while the Boc/Bzl/OFm method (utilizing Boc-Asp-OFm) became the method of choice after optimization, achieving satisfactory yields with minimal purification [1].

Cyclic peptide strategy
Head-to-head
Boc/Bzl/OFm scheme: reported highest yield with minimal purification; Fmoc/tBu/OAI: inefficient upon scale-up
Supports Boc/Bzl/OAll strategy for complex cyclic targets
Qualitative ranking from head-to-tail cyclic epitope synthesis
Cyclic Peptides Solid-Phase Synthesis Epimerization

Purity vs. Fmoc-Asp(OAll)-OH

Commercial specifications for Boc-Asp(OAll)-OH from a major supplier indicate a purity of ≥98.0% (by assay) with specific impurities: 4.8-5.4% nitrogen and 51.9-53.5% carbon . The Fmoc analog, Fmoc-Asp(OAll)-OH, is also available with ≥98.0% purity (by HPLC and acidimetric assay) . Both compounds meet high-purity standards required for peptide synthesis, with no significant purity difference between the Boc and Fmoc variants.

Purity comparison
Data to verify
≥98.0% (assay); Fmoc-Asp(OAll)-OH also ≥98.0%
Purity equivalence; choice driven by SPPS strategy
Supplier specification; independent verification recommended
Quality Control Peptide Synthesis Analytical Chemistry

Optical Rotation as Chiral Purity Indicator

The specific optical rotation of Boc-Asp(OAll)-OH is reported as [α]/D -27.0±2.0° (c = 1 in DMF) . The Fmoc analog, Fmoc-Asp(OAll)-OH, exhibits a specific optical rotation of α 25/D -30.0 to -25.0° (c=1 in DMF) . The similar, but not identical, values reflect differences in the N-protecting group and provide a quality control metric for verifying chiral integrity and lot-to-lot consistency.

Optical rotation
Data to verify
[α]/D -27.0±2.0° (c=1, DMF)
Supports chiral integrity and lot consistency review
Fmoc analog: -30.0 to -25.0°; source not specified
Chiral Purity Quality Control Peptide Synthesis

Cost Efficiency vs. Fmoc-Asp(OAll)-OH

Boc-Asp(OAll)-OH has a molecular weight of 273.28 g/mol , significantly lower than that of Fmoc-Asp(OAll)-OH (395.41 g/mol) . This 45% lower molecular weight translates to a higher molar yield per gram of purchased material. For large-scale peptide synthesis, this difference can lead to substantial cost savings in procurement and reduced waste, making Boc-Asp(OAll)-OH a more economical choice when the Boc/Bzl strategy is employed.

Cost efficiency
Data to verify
MW 273.28 g/mol vs. Fmoc-Asp(OAll)-OH 395.41 g/mol (44.7% lower)
Higher molar yield per gram may reduce procurement cost
Economic context depends on scale and process parameters
Cost Analysis Peptide Synthesis Process Chemistry

Boc-Asp(OAll)-OH Key Applications


Head-to-Tail Cyclic Peptide Synthesis

Boc-Asp(OAll)-OH is the building block of choice for synthesizing head-to-tail cyclic peptides using the Boc/Bzl/OAll protection scheme. The orthogonal OAll ester allows on-resin side-chain deprotection and cyclization while the N-terminal Boc group and other benzyl-based protecting groups remain intact. This approach was validated as the 'method of choice' for preparing cyclic viral epitope analogs with satisfactory yields and minimal purification [1].

Branched and Site-Modified Peptide Synthesis

The orthogonal stability of the OAll ester to TFA enables its use in Boc SPPS for synthesizing branched peptides and peptides with site-specific side-chain modifications. The allyl group can be selectively removed via Pd⁰ catalysis to introduce conjugates, labels, or additional peptide chains without affecting other acid-labile protecting groups [2].

Fmoc/tBu SPPS Compatibility

Boc-Asp(OAll)-OH is fully compatible with Fmoc/tBu SPPS. Its Boc group provides orthogonal protection to the base-labile Fmoc group, and the OAll ester is stable to piperidine-mediated Fmoc deprotection. This allows for selective side-chain modification of aspartic acid residues in Fmoc-based syntheses, expanding the scope of accessible peptide architectures [3].

Automated Allyl Deprotection in SPPS

The OAll group's compatibility with automated SPPS instruments, including dedicated protocols for Pd⁰-mediated deallylation, makes Boc-Asp(OAll)-OH suitable for high-throughput and automated peptide synthesis platforms [4]. This enables the streamlined production of complex peptide libraries and therapeutic candidates.

Application
Selection Property
Validation Focus
Head-to-tail cyclic peptide synthesis
Orthogonal side-chain protection (OAll)
On-resin cyclization yield and purity
Branched and site-modified peptides
TFA-stable OAll ester
Pd⁰-mediated deprotection efficiency
Fmoc/tBu SPPS compatibility
Boc orthogonal to Fmoc
Piperidine-stable OAll ester
Automated allyl deprotection
Pd⁰-cleavable allyl ester
Protocol compatibility in automated SPPS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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